

An In-depth Technical Guide to 8-Methyl-1-naphthaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methyl-1-naphthaldehyde

Cat. No.: B417190

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-1-naphthaldehyde, a derivative of naphthalene, is an aromatic aldehyde of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Its structural similarity to other biologically active naphthaldehyde derivatives suggests its potential utility as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on **8-Methyl-1-naphthaldehyde**, including its chemical and physical properties, safety information, and a representative synthetic application. Due to the limited availability of data for this specific compound, information for the parent compound, 1-naphthaldehyde, is included for comparative purposes where noted.

Chemical and Physical Properties

A summary of the known quantitative data for **8-Methyl-1-naphthaldehyde** is presented in the table below. For properties where specific data for the 8-methyl derivative is unavailable, data for the parent compound, 1-naphthaldehyde, is provided as a reference.

Property	Value (8-Methyl-1-naphthaldehyde)	Value (1-Naphthaldehyde - for comparison)
CAS Number	6549-57-1	66-77-3 [1] [2]
Molecular Formula	C ₁₂ H ₁₀ O	C ₁₁ H ₈ O [1] [2] [3]
Molecular Weight	170.21 g/mol	156.18 g/mol [1] [2] [3]
Melting Point	Data not available	1-2 °C [1] [2]
Boiling Point	Data not available	160-161 °C at 15 mmHg [1] [2]
Density	Data not available	1.15 g/mL at 25 °C [1] [2]
Purity	>97%	~95%

Spectroscopic Data

Detailed spectroscopic data for **8-Methyl-1-naphthaldehyde** is not readily available in the public domain. However, based on the structure, the following characteristic spectral features would be expected:

- ¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet between δ 9-10 ppm), aromatic protons on the naphthalene ring, and a singlet for the methyl group protons.
- ¹³C NMR: A signal for the carbonyl carbon of the aldehyde (typically in the range of δ 190-200 ppm), along with signals for the aromatic carbons and the methyl carbon.
- IR Spectroscopy: A strong characteristic absorption band for the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), and bands corresponding to C-H stretching and bending of the aromatic ring and the methyl group.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (170.21 m/z).

For comparison, the ¹H and ¹³C NMR data for the parent compound, 1-naphthaldehyde, in DMSO-d₆ are as follows:

- ^1H NMR (DMSO-d6): δ 10.27 (s, 1H), 9.22 (d, J = 8.6 Hz, 1H), 8.27 (d, J = 7.2 Hz, 1H), 8.16 (d, J = 8.2 Hz, 1H), 8.01 (d, J = 8.1 Hz, 1H), 7.68 (q, J = 7.2 Hz, 2H), 7.60 (t, J = 7.5 Hz, 1H). [4]
- ^{13}C NMR (DMSO-d6): δ 194.1, 136.6, 135.1, 133.2, 130.8, 129.7, 128.9, 128.6, 126.8, 125.2, 124.1.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for **8-Methyl-1-naphthaldehyde** is not publicly available. However, based on the data for the structurally similar 1-naphthaldehyde, the following hazards and precautions should be considered. It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Potential Hazards (based on 1-naphthaldehyde):

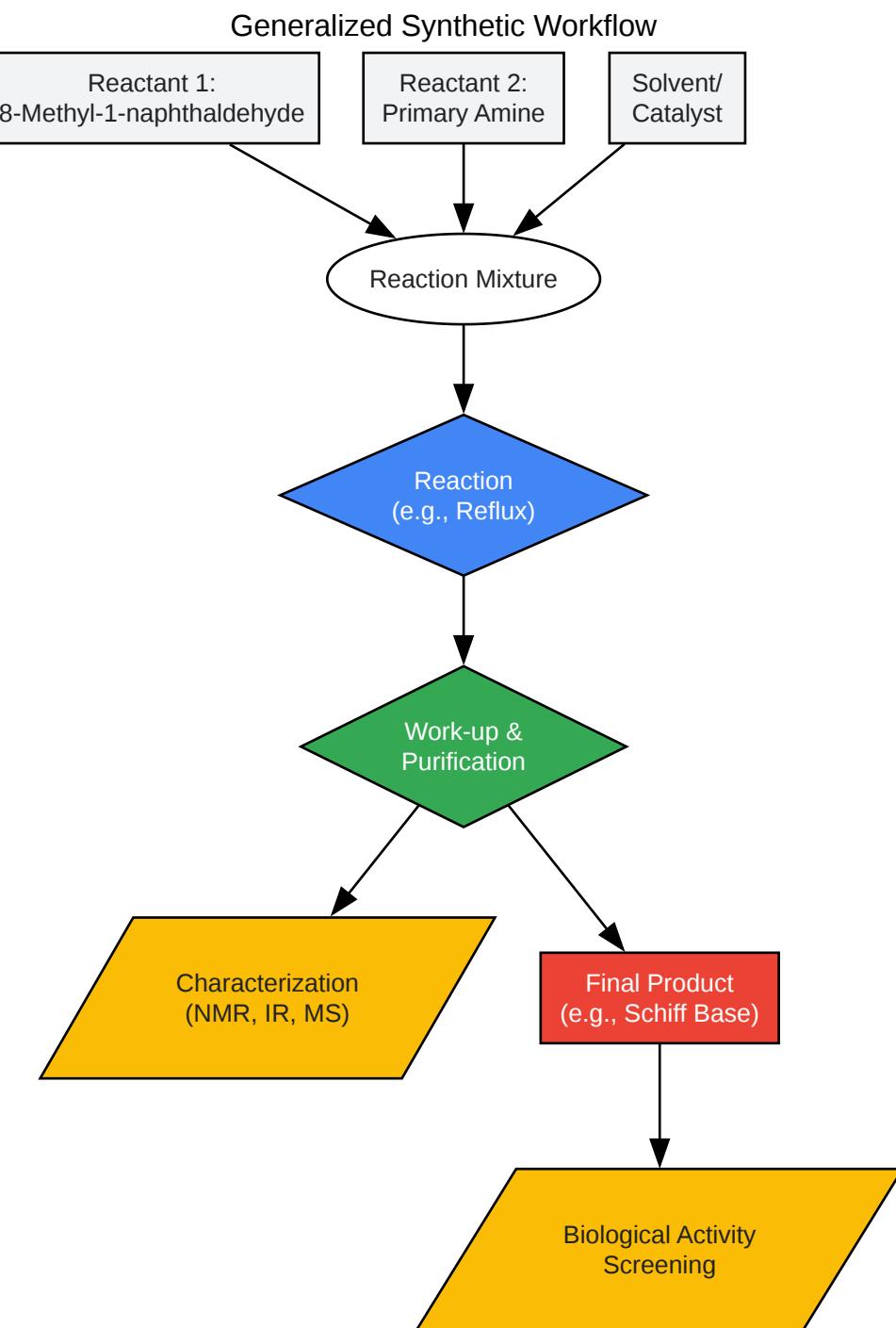
- Acute Oral Toxicity: May be harmful if swallowed.
- Skin Corrosion/Irritation: May cause skin irritation.
- Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Experimental Protocols

While a direct synthesis protocol for **8-Methyl-1-naphthaldehyde** is not readily available in the reviewed literature, its application as a reactant in the synthesis of other compounds provides insight into its reactivity. Below is a detailed experimental protocol for the synthesis of a Schiff base derived from 2-hydroxy-1-naphthaldehyde, which can be adapted for reactions involving **8-Methyl-1-naphthaldehyde**.

General Protocol for Schiff Base Synthesis:

- Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of the naphthaldehyde derivative (e.g., 2-hydroxy-1-naphthaldehyde) in a suitable solvent such as ethanol.


- **Addition of Amine:** To this solution, add one equivalent of the primary amine.
- **Catalysis (if necessary):** For less reactive amines or aldehydes, a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of Product:** Upon completion of the reaction, the product may precipitate out of the solution upon cooling. The solid product can then be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
- **Washing and Drying:** The isolated product should be washed with a cold solvent to remove any unreacted starting materials and then dried under vacuum.

Potential Biological Activity

Specific studies on the biological activity of **8-Methyl-1-naphthaldehyde** are limited. However, the broader class of naphthalene derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[5][6]} The presence of the aldehyde functional group also opens avenues for its use as a precursor in the synthesis of more complex molecules with potential therapeutic applications, such as Schiff bases and other heterocyclic compounds. For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have shown significant antibacterial and cytotoxic activities.^[7] Further research is warranted to explore the specific biological profile of **8-Methyl-1-naphthaldehyde** and its derivatives.

Logical Workflow for Synthetic Application

The following diagram illustrates a generalized workflow for the utilization of a naphthaldehyde derivative, such as **8-Methyl-1-naphthaldehyde**, in a typical synthetic chemistry experiment leading to a biologically active compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-ナフトアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Naphthaldehyde CAS#: 66-77-3 [m.chemicalbook.com]
- 3. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Methyl-1-naphthaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b417190#8-methyl-1-naphthaldehyde-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com